Physicochemical Differentiation: XLogP3 and Molecular Weight vs. N-Phenylpyridazine-Thioacetamide Analog Series
The target compound exhibits a computed XLogP3 of 4.4, which is measurably higher than the predicted XLogP3 of approximately 3.2–3.6 for the corresponding unsubstituted N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide scaffold (exemplified by compound 4l), due to the additional ethylene linker in the N-phenethyl group and the 4-ethyl substitution on the phenyl ring [1][2]. This ~0.8–1.2 log unit increase in calculated lipophilicity can translate to a 6–15 fold difference in partition coefficient, directly impacting membrane permeability, plasma protein binding, and in vivo distribution volume [2]. The molecular weight of 377.5 g/mol also exceeds that of the N-phenyl comparator series (typical MW ~335–350 g/mol) while remaining within generally acceptable drug-like space [1].
| Evidence Dimension | Computed XLogP3 (lipophilicity) and Molecular Weight |
|---|---|
| Target Compound Data | XLogP3 = 4.4; MW = 377.5 g/mol |
| Comparator Or Baseline | N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide series (compound 4l scaffold): estimated XLogP3 ~3.2–3.6; typical MW ~335–350 g/mol |
| Quantified Difference | ΔXLogP3 ≈ +0.8 to +1.2 log units; ΔMW ≈ +27 to +42 g/mol |
| Conditions | Computed via XLogP3 algorithm (PubChem); comparator values estimated from scaffold structure |
Why This Matters
The elevated lipophilicity of the target compound predicts differential pharmacokinetic behavior vs. the published N-phenyl series, making it a distinct tool compound for probing hydrophobic binding pockets or achieving enhanced CNS penetration, but also necessitates distinct formulation strategies for in vivo studies.
- [1] PubChem. Compound Summary for CID 7206113. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] Muti-target rationale design of novel substituted N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide candidates as telomerase/JAK1/STAT3/TLR4 inhibitors. Bioorganic Chemistry, 2024, 153, 107843. View Source
